3-(azepan-1-ylsulfonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one
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Overview
Description
3-(azepan-1-ylsulfonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one is a complex organic compound that features a pyridinone core substituted with an azepane sulfonyl group and a trifluoromethyl benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one typically involves multiple steps:
Formation of the Pyridinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azepane Sulfonyl Group: This step involves the reaction of the pyridinone core with azepane sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Trifluoromethyl Benzyl Group: This can be done via a nucleophilic substitution reaction where the pyridinone core is reacted with a trifluoromethyl benzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane sulfonyl group.
Reduction: Reduction reactions can target the pyridinone core or the sulfonyl group.
Substitution: The trifluoromethyl benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include reduced forms of the pyridinone core or desulfonylated compounds.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Receptor Binding: It can be studied for its binding affinity to various biological receptors.
Medicine
Drug Development: The compound can be explored as a potential therapeutic agent for various diseases.
Diagnostics: It can be used in the development of diagnostic tools.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Material Manufacturing: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The azepane sulfonyl group and the trifluoromethyl benzyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
- 3-(piperidin-1-ylsulfonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one
- 3-(morpholin-1-ylsulfonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one
Uniqueness
3-(azepan-1-ylsulfonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one is unique due to the presence of the azepane sulfonyl group, which imparts distinct chemical and biological properties compared to its piperidine and morpholine analogs. This uniqueness can be leveraged in the design of novel compounds with enhanced activity and selectivity.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O3S/c20-19(21,22)16-8-5-7-15(13-16)14-23-10-6-9-17(18(23)25)28(26,27)24-11-3-1-2-4-12-24/h5-10,13H,1-4,11-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMUXIQBROMIFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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